2-chloro-N-piperidin-4-ylpyrimidin-4-amine
Description
2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and a piperidin-4-ylamine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are central to medicinal chemistry due to their role as scaffolds in kinase inhibitors, antimicrobial agents, and other therapeutic compounds . The chlorine substituent enhances electrophilicity, facilitating interactions with biological targets, while the piperidine moiety contributes to solubility and bioavailability through its basic nitrogen .
Properties
IUPAC Name |
2-chloro-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOVMZGPYPNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272065 | |
| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945895-43-2 | |
| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945895-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine. The process can be summarized as follows:
Starting Materials: 2-chloropyrimidine and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloropyrimidine is reacted with piperidine under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-piperidin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines.
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Neuroprotective Agents
The compound has been studied for its potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for developing therapies targeting neurodegenerative disorders. Research indicates that derivatives of pyrimidines, including 2-chloro-N-piperidin-4-ylpyrimidin-4-amine, can selectively inhibit nNOS, providing a promising avenue for neuroprotection without significant off-target effects on other nitric oxide synthase isoforms .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives. The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their viability as anti-inflammatory agents .
Anticancer Activity
There is growing evidence supporting the anticancer potential of compounds similar to this compound. Research has identified that certain piperidine derivatives can inhibit pathways critical for tumor growth and angiogenesis, making them suitable candidates for cancer therapy. The compound's ability to modulate CDC42 GTPases has been linked to its anticancer properties, suggesting a mechanism through which it may exert therapeutic effects against various cancers .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize its pharmacological properties. Structural modifications have been explored to enhance bioavailability and selectivity. For instance, variations in the piperidine ring or substitutions on the pyrimidine moiety have been systematically studied to understand their impact on biological activity .
Case Study 1: Neuroprotective Efficacy
In a study involving animal models of neurodegeneration, compounds derived from the pyrimidine scaffold showed significant neuroprotective effects when administered during induced hypoxia. The results demonstrated a marked reduction in neuronal cell death and improved behavioral outcomes, supporting the therapeutic potential of these compounds in treating conditions like stroke or traumatic brain injury .
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory activity of various pyrimidine derivatives in carrageenan-induced paw edema models. The results indicated that specific modifications to the this compound structure enhanced its efficacy in reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : Piperidine-containing derivatives (e.g., this compound and its hydrochloride salt analog) exhibit higher water solubility due to the basic amine, whereas phenethyl or aryl-substituted analogs require formulation aids .
- Metabolic Stability : Methylthio groups (e.g., 2-chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine) resist oxidative metabolism, extending half-life compared to unsubstituted phenyl groups .
Biological Activity
2-Chloro-N-piperidin-4-ylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various enzyme functions and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in therapeutic contexts.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrimidine ring substituted with a piperidine moiety. The synthesis typically involves the nucleophilic substitution of 2-chloropyrimidine with piperidine under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. It has been shown to act as an inhibitor of protein kinases, which play critical roles in cell signaling pathways. For instance, it has been noted for its ability to inhibit PKB (also known as Akt), a key player in cancer progression and survival signaling .
Key Mechanisms:
- Kinase Inhibition : The compound exhibits ATP-competitive inhibition against PKB, demonstrating selectivity over other kinases such as PKA (protein kinase A) with a reported selectivity ratio of up to 28-fold .
- Cell Signaling Modulation : By inhibiting PKB, it influences downstream signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cellular proliferation in various cancer cell lines. For example:
- Cell Line Testing : The compound showed significant growth inhibition in human tumor xenografts in nude mice, indicating its potential efficacy as an anticancer agent .
In Vivo Studies
The pharmacokinetic profile indicates that the compound has moderate oral bioavailability (approximately 31.8%) and clearance rates that suggest it may be suitable for further development as a therapeutic agent .
Case Studies and Applications
- Anticancer Research : In studies focused on cancer treatment, compounds similar to this compound have been evaluated for their effects on tumor growth and metastasis. For instance, modifications to the piperidine structure have led to derivatives with enhanced potency against specific cancer types.
- Kinase Modulation : Research has highlighted the role of this compound in modulating kinase activity related to immune responses and skin disorders. Its ability to influence kinase pathways suggests potential applications beyond oncology, including immunology .
- Drug Development : As a building block in pharmaceutical synthesis, this compound serves as an intermediate for developing more complex molecules aimed at targeting specific diseases.
Summary of Biological Activity
| Activity | Details |
|---|---|
| Target Kinases | PKB (Akt), PKA |
| Selectivity | Up to 28-fold selectivity for PKB over PKA |
| Oral Bioavailability | ~31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Efficacy in Tumors | Significant inhibition observed in xenograft models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-piperidin-4-ylpyrimidin-4-amine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives with chloropyrimidine precursors. A common approach involves using ethyl halides or chloro-substituted pyrimidines under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Reaction optimization should include monitoring pH, temperature (typically 60–80°C), and stoichiometric ratios via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly the piperidine and pyrimidine moieties. X-ray crystallography is recommended for resolving crystal packing and hydrogen-bonding patterns, as seen in related pyrimidin-4-amine derivatives . Infrared (IR) spectroscopy can validate functional groups like N–H and C–Cl bonds, while mass spectrometry (MS) confirms molecular weight.
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantification. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. LC-MS/MS in positive ion mode enhances sensitivity for trace analysis . Calibration curves should be validated for linearity (R² > 0.99) across expected concentration ranges (e.g., 0.1–100 µg/mL).
Advanced Research Questions
Q. How do molecular docking studies predict the binding affinity of this compound to biological targets like kinase enzymes?
- Methodological Answer : Employ computational tools (e.g., AutoDock Vina, Schrödinger Suite) to model interactions. Use the crystal structure of the target protein (e.g., PDB ID) and optimize ligand protonation states with software like Open Babel. Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Asp, Lys). Validate predictions with in vitro kinase inhibition assays .
Q. What strategies address contradictory data in the biological activity of this compound across cell lines?
- Methodological Answer : Inconsistent activity may arise from polymorphic variations or solvent effects. Perform X-ray diffraction to identify polymorphs and compare their bioactivity. Use standardized solvents (e.g., DMSO) and control for cell line-specific factors (e.g., membrane permeability, metabolic enzymes). Dose-response curves (IC₅₀) and time-kill assays can clarify context-dependent effects.
Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for this compound?
- Methodological Answer : Conduct rodent studies with intravenous (IV) and oral administration to calculate absolute bioavailability. Use LC-MS/MS for plasma concentration profiling. Improve solubility via salt formation (e.g., hydrochloride) or nanoformulation. Half-life extension strategies include PEGylation or prodrug approaches targeting esterase activation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Store in airtight containers at -20°C under inert gas (N₂). Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
